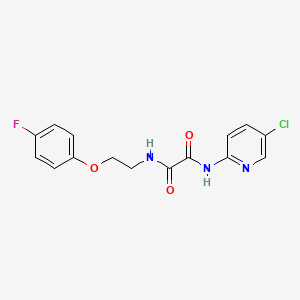

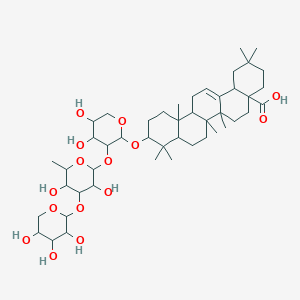

![molecular formula C16H15N3O2S B2487008 2-[1-(Furan-2-ylmethyl)-5-phenylimidazol-2-yl]sulfanylacetamide CAS No. 483310-45-8](/img/structure/B2487008.png)

2-[1-(Furan-2-ylmethyl)-5-phenylimidazol-2-yl]sulfanylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

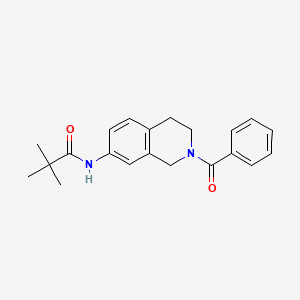

2-[1-(Furan-2-ylmethyl)-5-phenylimidazol-2-yl]sulfanylacetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is also known as FIMA, and it has been synthesized using various methods.

Scientific Research Applications

Glutaminase Inhibition

Research focusing on bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, which share a structural motif similar to 2-[1-(Furan-2-ylmethyl)-5-phenylimidazol-2-yl]sulfanylacetamide, has identified these compounds as potent and selective inhibitors of kidney-type glutaminase (GLS). These inhibitors have shown promise in attenuating the growth of human lymphoma B cells in vitro and in mouse xenograft models. The structure-activity relationship (SAR) studies highlighted the potential for these analogs to enhance drug-like properties, including solubility, without compromising potency (Shukla et al., 2012).

Antiamoebic Activity

Furan-thiazolidinone hybrids, including compounds structurally related to this compound, have exhibited remarkable antiamoebic activity. Molecular docking studies on Entamoeba histolytica enzymes suggest these compounds could serve as promising molecules for the development of novel antiamoebic agents. This research points to the potential of these hybrids in treating amoebic infections by targeting specific enzymatic pathways (Ansari et al., 2016).

Anticancer Activity

The synthesis of 2-cyano-N-(furan-2-ylmethyl)-2-(4-oxo-3-arylthiazolidin-2-ylidene)acetamide derivatives has led to the identification of compounds with potent and selective cytotoxic effects against leukemia cell lines. This research demonstrates the potential of furan-2-ylmethyl compounds in cancer therapy, highlighting their ability to selectively inhibit the growth of cancerous cells without affecting healthy cells (Horishny et al., 2021).

Antiprotozoal Activity

Studies on 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives have revealed strong antiprotozoal activity against pathogens such as Trichomonas vaginalis, Giardia intestinalis, and Entamoeba histolytica. These findings underscore the therapeutic potential of furan-2-ylmethyl compounds in treating infections caused by these protozoa, with activities surpassing traditional treatments like metronidazole (Pérez‐Villanueva et al., 2013).

Vasodilator Action

Research into the vasodilator actions of furoxans, compounds related in function to this compound, has indicated that these agents increase coronary flow through the generation of nitric oxide (NO) following chemical reactions with thiols. This mode of action suggests the potential use of furan-2-ylmethyl compounds in treatments aimed at improving vascular health and managing cardiovascular diseases (Feelisch et al., 1992).

Future Directions

Properties

IUPAC Name |

2-[1-(furan-2-ylmethyl)-5-phenylimidazol-2-yl]sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O2S/c17-15(20)11-22-16-18-9-14(12-5-2-1-3-6-12)19(16)10-13-7-4-8-21-13/h1-9H,10-11H2,(H2,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWRZWTUCBHJYRU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=C(N2CC3=CC=CO3)SCC(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

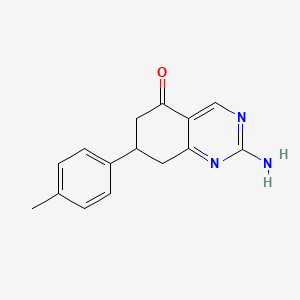

![N-(4-ethylphenyl)-2-(6-isobutyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2486925.png)

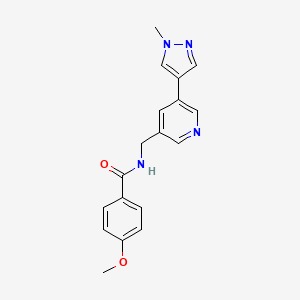

![N-[3-(3-methoxyphenyl)-4-oxo-4H-chromen-2-yl]-4-nitrobenzamide](/img/structure/B2486927.png)

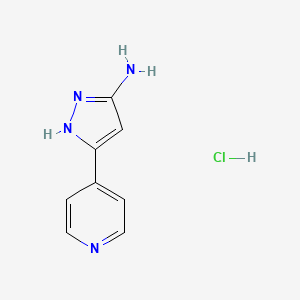

![2-((4-fluorophenyl)thio)-1-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)ethanone](/img/structure/B2486934.png)

![Lithium;1-[(4-methoxyphenyl)methyl]imidazole-2-carboxylate](/img/structure/B2486942.png)

![3-(2H-1,3-benzodioxole-5-carbonyl)-6-ethoxy-1-[(3-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2486946.png)